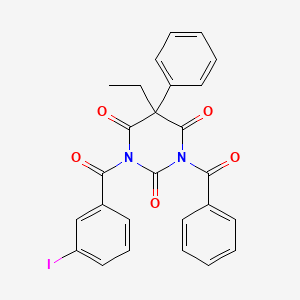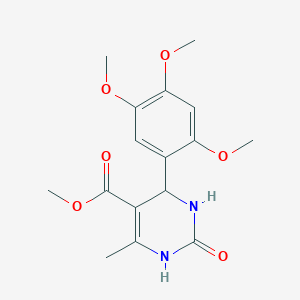
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPET, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have various biochemical and physiological effects. In cancer cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In bacterial cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to disrupt the bacterial cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is highly sensitive to light and air, and its stability is affected by pH and temperature. Therefore, special care must be taken during the handling and storage of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based derivatives can be synthesized and tested for their anticancer and antibacterial properties. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs can be further studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a building block for the synthesis of more complex supramolecular structures. Moreover, the mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be further investigated to understand its biochemical and physiological effects.
Métodos De Síntesis
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoic acid in the presence of sodium hydroxide. The synthesis of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been achieved using a microwave-assisted method.
Aplicaciones Científicas De Investigación
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as an antibacterial agent. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs have been studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of supramolecular structures.
Propiedades
IUPAC Name |
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19IN2O5/c1-2-26(19-13-7-4-8-14-19)23(32)28(21(30)17-10-5-3-6-11-17)25(34)29(24(26)33)22(31)18-12-9-15-20(27)16-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDIROGIKEJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)


![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
